REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C/[C:10](/[C:16]([O-:18])=[O:17])=[C:11](\C)/[C:12]([O-:14])=O.[CH2:19](N(CC)CC)C>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C(#N)C>[O:14]=[C:12]1[CH:11]=[C:10]([C:16]([O:18][CH3:19])=[O:17])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:4]1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C/C(=C(/C(=O)[O-])\C)/C(=O)[O-]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
31 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
The sealed tube was heated at 100° for 3.5 h
|
Duration
|
3.5 h
|
Type
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FILTRATION
|
Details
|
the resulting solids filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=CC=CC=C2C(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |